Home > Products > Screening Compounds P146570 > N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide
N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide -

N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3690394
CAS Number:
Molecular Formula: C23H21F3N2O5S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide Compound Description: This compound contains a pyrazole ring and a methoxyphenyl substituent. Relevance: The presence of a pyrazole ring and a methoxyphenyl substituent in this compound suggests a potential structural relationship to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, which also contains these moieties. Further investigation is needed to ascertain the specific nature and extent of this potential relationship.

2. N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide Compound Description: This compound is an enantiomerically pure isoindoline-1,3-dione derivative featuring an ethoxymethoxyphenyl substituent and a methylsulfonyl group. It acts as a key intermediate in the synthesis of various pharmaceutical compounds and has been the subject of research focused on developing improved synthesis methods to enhance its production and purity. [, ]Relevance: The methylsulfonyl group present in this compound is structurally similar to the (4-methoxyphenyl)sulfonyl group in the target compound, N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This shared structural feature suggests a possible relationship between these compounds. Additionally, the focus on synthetic methodology in the research on this related compound might offer insights into potential strategies for synthesizing the target compound.

3. Bis{(R)-1-(3-aminosulfonyl-4-methoxyphenyl)-N-[2-(2-ethoxyphenoxy)ethyl]propan-2-aminium} adipate tetrahydrate Compound Description: This compound is a chiral salt that features an aminosulfonyl-methoxyphenyl moiety. []Relevance: The aminosulfonyl-methoxyphenyl group within this compound shares structural similarities with the (4-methoxyphenyl)sulfonyl group found in the target compound, N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This similarity hints at a potential structural connection between the two compounds, warranting further investigation.

4. Methyl 2-(4-(2-(cyclopentylamino)-1-(N-(4-methoxyphenyl)-1-methyl-5-phenyl-1H-pyrazole-3-carboxamido)-2-oxoethyl)phenyl)acetateCompound Description: This compound features a pyrazole ring, a methoxyphenyl group, and a phenyl group in its structure. []Relevance: The presence of a pyrazole ring, a methoxyphenyl group, and a phenyl group in this compound suggests a potential structural connection to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, as they both share these specific structural elements.

5. 5,5-Bis(4-methoxyphenyl)-2,8-bis[3-(trifluoromethyl)phenyl]-5H-cyclopenta[2,1-b:3,4-b’]dipyridine Compound Description: This compound contains two methoxyphenyl and two trifluoromethylphenyl groups attached to a cyclopenta[2,1-b:3,4-b’]dipyridine core. []Relevance: This compound and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide both contain a methoxyphenyl group and a trifluoromethylphenyl group. These shared structural components suggest a potential relationship, warranting further investigation into their specific structural similarities.

6. 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-ThiolCompound Description: These compounds were synthesized and evaluated for their anticancer properties. They contain a methoxyphenyl group, and one specific derivative, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e), showed potent cytotoxicity against PANC-1 and HepG2 cell lines. [] Relevance: The presence of the methoxyphenyl group in these compounds, particularly in the highly cytotoxic derivative 6e, suggests a possible link to the biological activity of N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. Further research is required to determine if any specific relationship exists and to what extent the methoxyphenyl group contributes to the observed effects in both cases.

7. Substituted 3-(4-Methoxyphenyl)-2-Phenyl-1,3-Thiazolidin-4-onesCompound Description: This series of compounds has been studied for their 13C NMR chemical shifts, particularly at the C-2, C-4, and C-5 carbons of the thiazolidin-4-one ring system. The research focused on developing an 'additivity' equation to predict chemical shifts based on the type and position of substituents on the phenyl rings. [] Relevance: The investigation highlights the importance of substituent effects on the thiazolidinone core. While the target compound, N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, doesn't contain this specific core structure, understanding the impact of substituents on similar heterocyclic systems could be valuable. This knowledge might provide insights into how structural modifications to the target compound could potentially influence its chemical and biological properties.

8. 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazoleCompound Description: This compound consists of a phenanthroline-fused imidazole system with methoxyphenyl and trifluoromethylphenyl substituents. []Relevance: The shared presence of a methoxyphenyl and a trifluoromethylphenyl group in this compound, as in N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, suggests a potential structural relationship between the two. This overlap in structural features warrants further investigation to understand if there are any specific similarities or differences in their three-dimensional structures and how these might impact their respective properties.

9. [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt.Compound Description: This compound, a methanesulfonic acid salt, demonstrates significant antiestrogenic activity, especially when administered orally or subcutaneously. It exhibits high binding affinity to rat uterine cytosol estrogen receptors, surpassing that of estradiol. []Relevance: While not directly containing the same core structure as N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the presence of a methanesulfonic acid salt in this compound raises a point of interest. This is because sulfonyl groups, like the one present in the target compound, can sometimes be prepared or modified via sulfonic acid derivatives. Therefore, this compound might offer insights into potential synthetic pathways or modifications related to the target compound.

11. Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazideCompound Description: These derivatives, containing a methoxyphenyl group, exhibited promising antioxidant and anticancer activities. [, ]Relevance: The shared presence of the methoxyphenyl group in these derivatives and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide suggests a potential connection, particularly regarding their biological activities. Further research is needed to determine the specific impact of this shared structural element on their respective activities and whether any direct relationship exists.

12. 2-(4-Methoxyphenyl)-4-Phenyl-1,10-Phenanthroline Derivative Compounds Compound Description: These compounds were synthesized and tested for their antiplasmodial activity. The research highlighted the efficacy of two derivatives, (1)-N-methyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate and (1)-N-ethyl-9-(4-methoxyphenyl)-7-phenyl-1,10-phenanthrolinium sulfate, against chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. []Relevance: While not directly sharing the same core structure, the inclusion of a methoxyphenyl group in these compounds, similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, might indicate a possible contribution to their antiplasmodial activity. This observation underscores the potential significance of seemingly small structural changes in influencing biological activity and warrants further investigation.

15. Methyl (2Z)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methoxyphenyl)prop-2-enoate Compound Description: This compound, featuring a methoxyphenyl substituent and a sulfonamide group, highlights the structural influence of the Thorpe-Ingold effect on sulfonyl geometry. []Relevance: The presence of a methoxyphenyl group and a sulfonamide group in this compound, similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, points towards a potential structural connection. The study's emphasis on the Thorpe-Ingold effect's impact on sulfonyl geometry in the related compound might offer insights into possible conformational preferences or structural features relevant to the target compound.

16. 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate Compound Description: This compound incorporates a methoxyphenyl and a trifluoromethyl group in its structure. []Relevance: The common presence of methoxyphenyl and trifluoromethyl groups in this compound and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide suggests a possible structural link between them. Although the core structures differ, this shared presence of specific functional groups warrants further investigation to determine if any direct relationship or similarity in their properties exists.

17. 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine Compound Description: This compound features a trifluoromethylphenyl group and serves as a versatile building block in organic synthesis, enabling the creation of diverse heterocyclic compounds. []Relevance: The presence of the trifluoromethylphenyl group in both this compound and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide suggests a potential structural connection. The use of this compound as a building block in various synthetic strategies might offer insights into potential routes for the synthesis or modification of the target compound.

18. 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazoleCompound Description: This compound includes a methoxyphenyl group in its structure. The crystal structure reveals a nearly planar central four-ring system stabilized by π–π interactions and weak hydrogen bonds. []Relevance: The shared presence of the methoxyphenyl group in this compound and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide suggests a possible structural relationship. While the overall structures differ, this shared feature might be relevant for investigating potential intermolecular interactions or physicochemical properties of the target compound.

19. 4-(Methoxyphenyl of 4 fluorine 2)N-{3-[(S sulfonyloxymethylimino group) methyl] phenyl}-1,3,5-triazine-2-amineCompound Description: This compound shows promise for treating lymphoma, particularly diffuse large B-cell lymphoma (DLBCL) and adult T-cell lymphoma (ATL). [] Relevance: The compound's use in treating lymphoma, a cancer that affects the lymphatic system, raises a point of interest regarding N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This is because certain structural features, like the sulfonyl group present in the target compound, are sometimes found in molecules with anticancer activity. This suggests a potential area of investigation to explore whether the target compound might also exhibit any anticancer properties, although further research is needed.

20. (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imineCompound Description: This compound is characterized by a thiazole ring and a methoxyphenyl group in its structure. []Relevance: The presence of a methoxyphenyl group in both this compound and the target molecule, N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, suggests a possible structural connection. This shared structural feature could be a starting point for investigating potential similarities in their physicochemical properties or biological activities.

21. (S)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-4-acetylamino-isoindoline-1,3-dioneCompound Description: This compound is an isomer of N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]acetamide. The synthesis method focuses on achieving high isomeric purity to ensure the effectiveness of pharmaceutical formulations. []Relevance: This compound and N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide share a methylsulfonyl group. This shared structural element, coupled with the focus on pharmaceutical formulation in the related compound's research, makes it relevant. It suggests exploring potential pharmaceutical applications or formulations for the target compound.

22. 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolCompound Description: This compound was used as a precursor for the synthesis of a series of S-alkylated derivatives. The research aimed to explore the anticholinesterase and anti-proliferative activities of these derivatives. []Relevance: The methoxyphenyl group present in this compound is also a key structural element in N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. While the overall structures differ, the shared presence of this group suggests a possible starting point for comparing their potential biological activities or exploring the impact of the methoxyphenyl group on their respective properties.

23. 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea AnalogsCompound Description: This group of compounds was synthesized and evaluated for anticancer and antioxidant activities. Compound 7c, 1-(4-bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, showed promising anticancer activity. []Relevance: Though not structurally similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the research on these analogs offers a valuable point of comparison in terms of biological activity screening and the exploration of structure-activity relationships. This comparison could be beneficial in guiding the investigation of the target compound for potential anticancer or antioxidant properties.

25. Chalcones Bridged with 1,3,4-Oxadiazole LinkersCompound Description: This series of compounds, synthesized as chalcone analogs, exhibited significant antibacterial activity. Compound 5e, N-{4-[(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, showed particularly potent activity against various Gram-positive and Gram-negative bacteria and fungal strains. []Relevance: While the structures are distinct from N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the emphasis on designing and synthesizing compounds with enhanced antibacterial activity in this research could offer valuable insights for future investigations. Exploring whether structural modifications to the target compound could lead to antibacterial properties might be worthwhile.

26. (Z)-1-(4-(4-iodophenyl)-5-(p-tolylimino)-4,5-dihydro-1,3,4-selenadiazol-2-yl)ethan-1-oneCompound Description: This compound is a 5-arylimino-1,3,4-selenadiazole derivative synthesized via an inverse electron demand 1,3-dipolar cycloaddition reaction. Its structure and (Z)-geometry have been confirmed through X-ray diffraction analysis. []Relevance: Although structurally dissimilar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the research on this selenadiazole derivative highlights the utility of 1,3-dipolar cycloaddition reactions in constructing heterocyclic compounds. This synthetic approach could be relevant for exploring potential synthetic pathways for the target compound or its analogs.

27. 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazoleCompound Description: This compound is a lophine derivative characterized by a pentyl chain and a methoxy substituent. Its crystal structure is stabilized by C—H⋯O hydrogen bonds. []Relevance: While the core structure differs from N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, the shared presence of the methoxyphenyl group suggests a potential structural connection. Further investigation is required to ascertain the specific nature and extent of this potential relationship.

29. 1-(4-[2-(Diethylamino)ethoxy]phenyl)-2-(4-methoxyphenyl)-1-phenylethan-1-olCompound Description: Known as MER25, this non-steroidal antiestrogen has a methoxyphenyl group. The diethylaminoethoxy side chain adopts an unusual trans conformation. [] Relevance: The presence of the methoxyphenyl group in this antiestrogen, similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, is notable. While they have different core structures, this shared feature prompts exploration into whether the target compound might also exhibit any antiestrogenic activity. Further research is needed to investigate this possibility.

30. 4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamideCompound Description: This compound, TMI-1, acts as a dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteases (MMPs). It demonstrates potential as a treatment for rheumatoid arthritis (RA) by reducing TNF secretion and exhibiting effectiveness in mouse models of RA. []Relevance: While structurally dissimilar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, TMI-1's role as a dual TACE/MMP inhibitor is noteworthy. Given the involvement of inflammatory processes in various diseases, this research suggests exploring the target compound for any potential anti-inflammatory effects, even though it's structurally different. Further investigation is needed.

35. 5-[5-(4-Methoxyphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]-2-sulfamoylbenzyl propionateCompound Description: This compound, featuring a methoxyphenyl group and a sulfamoyl group, represents a novel class of COX-2 inhibitors. []Relevance: The presence of both a methoxyphenyl group and a sulfonamide derivative (sulfamoyl) in this compound, similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, suggests a potential structural relationship. This similarity, combined with the compound's activity as a COX-2 inhibitor, prompts further investigation into whether the target compound might also exhibit any COX-2 inhibitory activity.

37. N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N'-4-methoxybenzoyl thioureasCompound Description: This compound combines a pyrazole ring, a methoxybenzoyl group, and a thiourea moiety in its structure. Its potential for biological activity stems from the presence of chloride, trifluoromethyl, and acyl thiourea groups, which are known to contribute to antimicrobial, insecticidal, and herbicidal properties. [, ]Relevance: This compound shares a methoxybenzoyl group with N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. This structural similarity, along with the compound's potential for diverse bioactivities, could guide investigations into possible biological applications for the target compound, even though their core structures differ.

38. N-(5-(2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamideCompound Description: This compound contains a methoxyphenyl group. []Relevance: The presence of the methoxyphenyl group in this compound, as in N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, suggests a potential structural connection. Further investigation is needed to ascertain the specific nature and extent of this potential relationship.

41. (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP)Compound Description: MMPP is a signal transducer and activator of transcription 3 (STAT3) inhibitor that shows promising neuroprotective effects in models of Parkinson’s disease. It exhibits anti-inflammatory properties by inhibiting the STAT3 pathway and reducing neuroinflammation, potentially leading to therapeutic benefits for neurodegenerative diseases. []Relevance: While this compound is not structurally similar to N~2~-(2-Methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, its research highlights a potential therapeutic avenue for neurodegenerative diseases through STAT3 inhibition and anti-inflammatory mechanisms. This suggests that investigating the target compound for any potential effects on STAT3 activity or neuroinflammation could be worthwhile.

Properties

Product Name

N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C23H21F3N2O5S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C23H21F3N2O5S/c1-32-18-10-12-19(13-11-18)34(30,31)28(20-8-3-4-9-21(20)33-2)15-22(29)27-17-7-5-6-16(14-17)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

PRASCEUGJXNLKW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.